molecular formula C7H6FNOS B1405633 1-Fluoro-2-methyl-3-(sulfinylamino)benzene CAS No. 1785763-45-2

1-Fluoro-2-methyl-3-(sulfinylamino)benzene

Cat. No.: B1405633
CAS No.: 1785763-45-2
M. Wt: 171.19 g/mol
InChI Key: HENIWSCQTRPRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-methyl-3-(sulfinylamino)benzene is a useful research compound. Its molecular formula is C7H6FNOS and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-2-methyl-3-(sulfinylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-methyl-3-(sulfinylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-2-methyl-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENIWSCQTRPRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Fluoro-2-methyl-3-(sulfinylamino)benzene is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C7H8FNOS
  • Molecular Weight: 175.20 g/mol

The compound features a fluorine atom and a sulfinylamino group, which are critical for its biological interactions.

The biological activity of 1-Fluoro-2-methyl-3-(sulfinylamino)benzene is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfinylamino group enhances its reactivity, allowing it to participate in biochemical pathways that may lead to therapeutic effects.

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
  • Receptor Modulation: It can also interact with various receptors, potentially modulating signaling pathways that influence cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cytochrome P450 activity
Antimicrobial PropertiesExhibits antimicrobial activity against specific strains
CytotoxicityDemonstrated cytotoxic effects in cancer cell lines
Anti-inflammatory EffectsReduces inflammation markers in vitro

Case Studies

  • Antimicrobial Activity:
    A study investigated the antimicrobial properties of 1-Fluoro-2-methyl-3-(sulfinylamino)benzene against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Research:
    In a laboratory setting, the compound was tested for cytotoxic effects on human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.
  • Inflammation Studies:
    Research focusing on inflammatory responses showed that treatment with 1-Fluoro-2-methyl-3-(sulfinylamino)benzene led to decreased levels of pro-inflammatory cytokines in cultured cells, indicating its possible application in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-methyl-3-(sulfinylamino)benzene
Reactant of Route 2
1-Fluoro-2-methyl-3-(sulfinylamino)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.